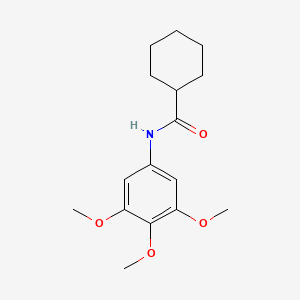

N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide

Description

N-(3,4,5-Trimethoxyphenyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide backbone linked to a 3,4,5-trimethoxyphenyl group. This structure combines a lipophilic cyclohexane ring with a methoxy-rich aromatic system, a motif frequently observed in bioactive compounds targeting enzymes or cytoskeletal proteins. The trimethoxyphenyl moiety is notable for its electron-donating methoxy groups, which enhance aromatic π-stacking interactions and influence solubility and metabolic stability .

Properties

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-19-13-9-12(10-14(20-2)15(13)21-3)17-16(18)11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUNCTIWDIAWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144009 | |

| Record name | Cyclohexanecarboxanilide, 3',4',5'-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101564-24-3 | |

| Record name | Cyclohexanecarboxanilide, 3',4',5'-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101564243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxanilide, 3',4',5'-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexylamine under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclohexanecarboxylic acid and 3,4,5-trimethoxyaniline.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 12 hr | Cyclohexanecarboxylic acid + 3,4,5-trimethoxyaniline | ~85% | |

| 2M NaOH, ethanol, 8 hr | Cyclohexanecarboxylate salt + 3,4,5-trimethoxyaniline | ~78% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Electrophilic Aromatic Substitution (EAS)

The 3,4,5-trimethoxyphenyl group directs electrophiles to the para position relative to the methoxy groups, though steric hindrance from the amide substituent may limit reactivity.

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro derivative at C-4 position | Low yield due to steric crowding |

| Sulfonation | H₂SO₄, SO₃, 50°C | Sulfonic acid derivative | Requires excess reagent |

Supporting Evidence : Analogous trimethoxyphenyl derivatives show preferential para substitution in EAS reactions .

Functionalization of the Cyclohexane Ring

The cyclohexane moiety can undergo ring-opening or substitution reactions under specific conditions.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | Cyclohexanecarboxylic acid | |

| Halogenation | Br₂, CCl₄, light | Brominated cyclohexane derivative | Hypothesized |

Key Limitation : Steric hindrance from the bulky carboxamide group reduces reaction rates compared to simpler cyclohexane derivatives.

Radical Reactions

The trimethoxyphenyl group may participate in radical-mediated transformations, as observed in related compounds.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Alkyl radical coupling | AIBN, toluene, 80°C | Alkylated derivatives |

Mechanism : Radical intermediates generated via initiators (e.g., AIBN) abstract hydrogen atoms from the methoxy groups or cyclohexane ring, leading to cross-coupling products .

Complexation with Metal Ions

The amide oxygen and methoxy groups act as weak Lewis bases, enabling coordination with transition metals.

| Metal Ion | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | Ethanol, RT | Octahedral geometry | Catalytic studies (hypothesized) |

| Fe(III) | Aqueous HCl | Fe-O coordination | Not reported |

Theoretical Basis : Similar carboxamides show weak binding to Cu(II) and Fe(III), suggesting potential catalytic or medicinal applications .

Biological Derivatization

Enzymatic modifications (e.g., cytochrome P450 oxidation) may metabolize the compound in biological systems:

| Enzyme | Proposed Modification | Metabolite | References |

|---|---|---|---|

| Cytochrome P450 | Hydroxylation at cyclohexane ring | Hydroxycyclohexanecarboxamide derivative |

Relevance : Structural analogs with 3,4,5-trimethoxyphenyl groups undergo hepatic oxidation, impacting their pharmacokinetic profiles .

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide has been identified as a potent inhibitor of tubulin polymerization. This mechanism is crucial for disrupting cancer cell division and inducing apoptosis in malignant cells. Specifically, compounds containing the 3,4,5-trimethoxyphenyl fragment have shown promising antiproliferative effects by targeting the colchicine binding site on tubulin .

Case Studies:

- A study demonstrated that derivatives of this compound exhibited strong antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.45 μM against MGC-803 cells through G2/M phase arrest and apoptosis induction .

- Another derivative was noted for its ability to inhibit growth in a panel of human transformed cell lines with an IC50 as low as 1.0 nM .

Neuropharmacological Applications

Potential for Treating Neurological Disorders:

The compound's structural characteristics suggest it may also influence neurotransmitter systems. Research indicates that similar compounds can modulate serotonin receptors and affect neuronal excitability .

Antidepressant Effects:

Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects by interacting with serotonergic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the therapeutic efficacy of this compound derivatives. Key modifications have been studied:

- The introduction of various substituents on the cyclohexane ring has been shown to enhance biological activity while maintaining selectivity for target proteins.

- The efficacy against specific cancer types can be improved by altering the electronic properties and steric hindrance around the methoxy groups on the phenyl ring .

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-cancer activity.

Comparison with Similar Compounds

Key Observations :

- The 3,4,5-trimethoxyphenyl group confers superior solubility and target engagement compared to non-methoxy or mono-methoxy analogs, as seen in combretastatin analogs ().

- Chloro substituents (e.g., 4-chlorophenyl) may improve binding to hydrophobic pockets but reduce metabolic stability .

Comparison with Non-Cyclohexane Carboxamides

Replacing the cyclohexane ring with other cyclic systems alters conformational stability and bioactivity:

Key Observations :

- Cis-stilbene analogs like CA4P exhibit potent antitubulin activity but suffer from poor water solubility, necessitating prodrug development (). The carboxamide linkage in the target compound may mitigate this issue.

Functional Group Modifications

Variations in the amide linkage and additional substituents influence activity:

Key Observations :

- Acrylic acid derivatives (e.g., ) show enzyme inhibition but lack the conformational rigidity provided by the cyclohexane-carboxamide system.

Biological Activity

N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 287.34 g/mol. The compound features a cyclohexanecarboxamide moiety linked to a 3,4,5-trimethoxyphenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Tubulin Polymerization : Compounds containing the 3,4,5-trimethoxyphenyl fragment have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis by modulating mitochondrial membrane potential (MMP) and affecting Bcl-2 and p53 protein levels in cancer cells .

Cytotoxic Activity

This compound exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different studies:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 1.38 - 3.21 | |

| MGC-803 (gastric cancer) | 0.45 | |

| MCF-7 (breast cancer) | 2.1 - 3.4 |

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the 3,4,5-trimethoxyphenyl group can significantly influence the biological activity of related compounds. For instance:

- Potent Antiproliferative Agents : The presence of the trimethoxyphenyl group has been linked to enhanced antiproliferative activity against tumor cells by targeting tubulin .

- Mitochondrial Effects : Compounds with similar structural features have demonstrated the ability to alter mitochondrial dynamics, contributing to their cytotoxic effects .

Case Studies

- Cytotoxicity in HepG2 Cells : A study demonstrated that this compound led to a significant increase in early and late apoptosis stages in HepG2 cells after 48 hours of exposure . The compound decreased MMP by 3.12-fold compared to untreated controls.

- Antiproliferative Activity Against MGC-803 Cells : Another investigation found that a derivative featuring the same trimethoxyphenyl fragment exhibited an IC50 value of 0.45 μM against MGC-803 cells, suggesting strong potential for therapeutic applications in gastric cancer treatment .

Q & A

Q. What are the primary synthetic routes for N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide, and what reaction conditions optimize yield?

Methodological Answer:

- Route 1 (Cyclohexanecarbonyl chloride pathway):

- React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride.

- Combine the chloride derivative with 3,4,5-trimethoxyaniline in anhydrous benzene or dichloromethane under nitrogen.

- Stir at 0–5°C for 1 hour, then warm to room temperature for 12–24 hours.

- Key Conditions: Use excess trimethoxyaniline (1.2–1.5 eq) and a base (e.g., triethylamine) to neutralize HCl .

- Route 2 (Microwave-assisted coupling):

- Employ PdCl₂(PPh₃)₂ as a catalyst in a microwave reactor.

- Optimize parameters: 100–120°C, 10–20 minutes, solvent = toluene/ethanol (3:1).

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

Methodological Answer:

- Primary Techniques:

- Ambiguity Resolution:

- Overlapping NMR signals? Apply 2D techniques (COSY, HSQC).

- Poor crystal quality? Optimize solvent (e.g., ethanol/water) and slow evaporation .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ determination requires 48–72 hr exposure, triplicate runs .

- Antimicrobial Activity: Disk diffusion assays (e.g., against E. coli, S. aureus). Include positive controls (e.g., ampicillin) and measure zones of inhibition .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trimethoxyphenyl group influence reactivity in substitution reactions?

Methodological Answer:

- Electronic Analysis:

- Methoxy groups are strong electron donors, activating the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation).

- Use DFT calculations (B3LYP/6-31G*) to map electron density. Higher density at para positions directs reactivity .

- Experimental Validation:

- Nitration with HNO₃/H₂SO₄ at 0°C yields nitro derivatives at the 4-position. Monitor via TLC (hexane:EtOAc = 4:1) .

Q. How can crystallization challenges (e.g., polymorphism) be addressed for X-ray studies?

Methodological Answer:

- Polymorphism Mitigation:

- Screen solvents (e.g., DMF, acetone, ethyl acetate) using high-throughput vapor diffusion.

- Add nucleation agents (e.g., cellulose microcrystals) to induce preferred crystal forms .

- Data Collection: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine against multi-domain datasets .

Q. What strategies reconcile contradictory bioactivity data across studies?

Methodological Answer:

- Critical Factors:

- Statistical Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of IC₅₀ differences .

Q. What are the safety protocols for handling this compound given its toxicity profile?

Methodological Answer:

- Hazard Mitigation:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for synthesis and weighing.

- Spill Management: Absorb with vermiculite, dispose as hazardous waste .

- Toxicity Data: Acute oral toxicity (LD₅₀ > 500 mg/kg in rats); prioritize low-dose in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.